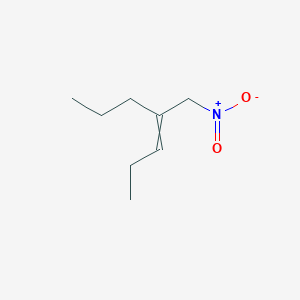![molecular formula C18H12N2O3 B14065179 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid is an organic compound that features a benzoic acid core with a phenoxy methyl group and a dicyanoethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy methyl benzoic acid derivative, followed by the introduction of the dicyanoethenyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoic acid core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxybenzoic acid: Similar structure but lacks the dicyanoethenyl group.
4-(2,2-Dicyanoethenyl)benzoic acid: Similar structure but lacks the phenoxy methyl group.
Uniqueness
The presence of both the phenoxy methyl group and the dicyanoethenyl group in 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid makes it unique
Propiedades
Fórmula molecular |
C18H12N2O3 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-[[4-(2,2-dicyanoethenyl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C18H12N2O3/c19-10-15(11-20)8-13-4-6-17(7-5-13)23-12-14-2-1-3-16(9-14)18(21)22/h1-9H,12H2,(H,21,22) |
Clave InChI |
MUYNJHQNWGWLIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)






![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)



